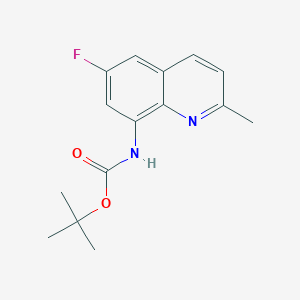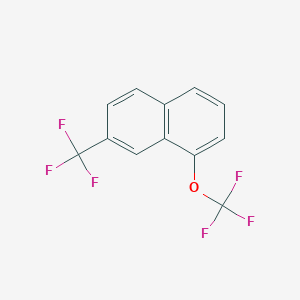
1-(4-(Benzyloxy)phenyl)-2-nitroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)-2-nitroethanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol typically involves the nitration of 1-(4-(benzyloxy)phenyl)ethanol. This can be achieved by reacting the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Chromium trioxide, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Reduction: 1-(4-(Benzyloxy)phenyl)-2-aminoethanol.
Oxidation: 1-(4-(Benzyloxy)phenyl)-2-nitroacetone.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)phenyl)-2-nitroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)phenyl)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.
1-(4-(Benzyloxy)phenyl)-2-nitroacetone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to undergo a diverse range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2-nitro-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H15NO4/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2 |
Clave InChI |
NJIXMPVLVNYPBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)



![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

